2-Butyl-5-imidazolecarboxylic acid
Overview
Description
2-Butyl-5-imidazolecarboxylic acid is a heterocyclic organic compound featuring an imidazole ring substituted with a butyl group at the second position and a carboxylic acid group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-butyl-5-imidazolecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of butylamine with glyoxal and ammonium acetate, followed by cyclization to form the imidazole ring. The reaction conditions often involve heating the mixture under reflux in a suitable solvent such as ethanol or water.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as nickel or palladium may be employed to facilitate the cyclization reaction. The use of green chemistry principles, such as solvent-free conditions or the use of ionic liquids, is also explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-5-imidazolecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield partially or fully saturated derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products:
Oxidation: Formation of imidazolecarboxylates.
Reduction: Formation of butylimidazoline derivatives.
Substitution: Formation of halogenated or nitrated imidazole derivatives.
Scientific Research Applications
2-Butyl-5-imidazolecarboxylic acid finds applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-butyl-5-imidazolecarboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand in coordination chemistry. Additionally, the compound may interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions, influencing their function and activity.
Comparison with Similar Compounds
- 2-Methyl-5-imidazolecarboxylic acid
- 2-Ethyl-5-imidazolecarboxylic acid
- 2-Propyl-5-imidazolecarboxylic acid
Comparison: 2-Butyl-5-imidazolecarboxylic acid is unique due to the presence of the butyl group, which imparts distinct physicochemical properties compared to its methyl, ethyl, and propyl analogs. The longer alkyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-butyl-1H-imidazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-3-4-7-9-5-6(10-7)8(11)12/h5H,2-4H2,1H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVNBDKSKWPBIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197106 | |
Record name | 2-Butyl-5-imidazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473263-84-2 | |
Record name | 2-Butyl-5-imidazolecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473263842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butyl-5-imidazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BUTYL-5-IMIDAZOLECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5R021798A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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